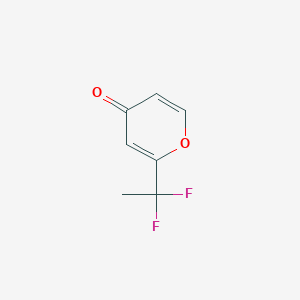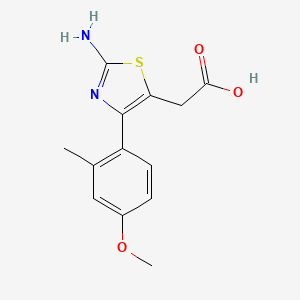
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with an amino group, a phenyl group, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may lead to the formation of nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and are used as versatile synthetic building blocks in organic synthesis.
3(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of complex heterocyclic systems.
Pyridazines and Pyridazinone Derivatives: These compounds share similar structural features and are studied for their biological activities.
Uniqueness
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, phenyl group, and ethyl group on the pyridine ring makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H21N3 |
|---|---|
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
5-[amino(phenyl)methyl]-N-ethyl-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C16H21N3/c1-4-19(3)15-11-10-14(12(2)18-15)16(17)13-8-6-5-7-9-13/h5-11,16H,4,17H2,1-3H3 |
InChI-Schlüssel |
ZLFAKSKLVQQWNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=NC(=C(C=C1)C(C2=CC=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)








